Lumirubin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

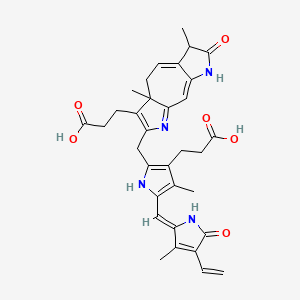

Lumirubin is a structural isomer of bilirubin, formed during phototherapy used to treat neonatal jaundice. This polar isomer, resulting from the blue-green lights of phototherapy, has an active site to albumin and is considered less toxic than bilirubin . This compound is excreted into bile or urine and is known for its significant biological effects, including antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lumirubin is primarily produced through the phototherapy of bilirubin. During this process, bilirubin is exposed to blue-green light, which induces a photoisomerization reaction, converting bilirubin into this compound . The reaction conditions typically involve specific wavelengths of light (around 460-490 nm) and controlled exposure times to ensure efficient conversion.

Industrial Production Methods: Industrial production of this compound is not widely established due to its primary use in medical treatments for neonatal jaundice. the process involves the use of phototherapy devices that emit blue-green light to convert bilirubin in the blood of neonates into this compound, which is then excreted from the body .

Chemical Reactions Analysis

Types of Reactions: Lumirubin undergoes several types of chemical reactions, including:

Photoisomerization: The primary reaction where bilirubin is converted to this compound under blue-green light.

Common Reagents and Conditions:

Blue-Green Light: Used in phototherapy to induce the photoisomerization of bilirubin to this compound.

Oxidizing Agents: Various oxidizing agents can be used to study the oxidative stability of this compound.

Major Products Formed:

Scientific Research Applications

Lumirubin has several scientific research applications across various fields:

Chemistry: Studied for its unique photochemical properties and its role in the photoisomerization process.

Biology: Investigated for its biological effects, including antioxidant and anti-inflammatory properties.

Medicine: Used in the treatment of neonatal jaundice through phototherapy.

Mechanism of Action

Lumirubin exerts its effects primarily through its interaction with albumin and its antioxidant properties. The photoisomerization of bilirubin to this compound reduces the toxicity of bilirubin, making it easier for the body to excrete . This compound also modulates the expression of various metabolic and oxidative stress markers, contributing to its biological effects . Additionally, this compound has been shown to interact with receptors such as the aryl hydrocarbon receptor, NMDA, and GABA receptors, which may underpin its therapeutic potential .

Comparison with Similar Compounds

Bilirubin: The parent compound from which lumirubin is derived.

Biliverdin: Another product of heme catabolism, which is converted to bilirubin.

Other Bilirubin Photoisomers: Includes various isomers formed during phototherapy, such as E,Z-bilirubin and Z,E-bilirubin.

Uniqueness of this compound: this compound’s unique properties include its lower toxicity, higher polarity, and its ability to bind to albumin, making it easier to excrete from the body . These properties make this compound a safer and more effective treatment option for neonatal jaundice compared to bilirubin .

Properties

CAS No. |

110617-57-7 |

|---|---|

Molecular Formula |

C33H36N4O6 |

Molecular Weight |

584.7 g/mol |

IUPAC Name |

3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13- |

InChI Key |

BYVDUQYJIIPFIB-CFRMEGHHSA-N |

Isomeric SMILES |

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)/C=C\5/C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |

Canonical SMILES |

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)

![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)

![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)

![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)

![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)

![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)

![N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide](/img/structure/B15126128.png)